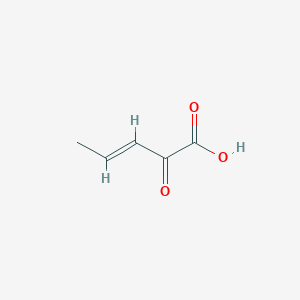

(E)-2-oxopent-3-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6O3 |

|---|---|

Molecular Weight |

114.10 g/mol |

IUPAC Name |

(E)-2-oxopent-3-enoic acid |

InChI |

InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2-3H,1H3,(H,7,8)/b3-2+ |

InChI Key |

IWARWSDDJHGZOW-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/C(=O)C(=O)O |

Canonical SMILES |

CC=CC(=O)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for E 2 Oxopent 3 Enoic Acid and Analogues

Established Synthetic Routes to the (E)-2-Oxopent-3-enoic Acid Core Structure

The synthesis of the this compound core structure can be achieved through several established methods. One common approach is the aldol (B89426) condensation of glyoxylic acid with propanal. This reaction is often facilitated by a base and can be followed by dehydration to yield the α,β-unsaturated keto acid.

Another significant route involves the oxidation of related compounds. For instance, the oxidation of a corresponding alcohol or aldehyde can furnish the desired carboxylic acid. Jones oxidation, using chromium trioxide in sulfuric acid and acetone, is a classic method that can be employed for such transformations. uni-muenchen.de

Additionally, the hydrolysis of corresponding ester or amide derivatives under acidic or basic conditions provides a straightforward pathway to the carboxylic acid. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Synthesis of Stereoisomers and Geometrical Isomers (e.g., (Z)-2-oxopent-3-enoic acid)

The synthesis of specific stereoisomers and geometrical isomers of 2-oxopent-3-enoic acid is critical for studying their unique chemical and biological properties. The (Z)-isomer, for example, can be targeted through stereoselective synthetic methods. nih.gov

One strategy involves the use of specific catalysts or reaction conditions that favor the formation of the cis double bond. For instance, the partial hydrogenation of a corresponding alkyne using a poisoned catalyst like Lindlar's catalyst can yield the (Z)-alkene. Subsequent oxidation would then provide (Z)-2-oxopent-3-enoic acid.

The stereochemistry of the double bond is a crucial factor, as (E) and (Z) isomers can exhibit different reactivity and biological activity. For example, in the synthesis of 4-oxo-4-(arylamino)but-2-enoic acid derivatives, the (Z) conformation is often specifically targeted. nih.govtandfonline.com

Derivatization and Analogue Synthesis for Research Applications

The derivatization of the this compound scaffold is essential for creating a diverse range of analogues for various research purposes, including structure-activity relationship (SAR) studies.

Synthesis of Alkyl and Aryl Substituted 2-Oxopent-3-enoic Acids

The introduction of alkyl or aryl substituents onto the 2-oxopent-3-enoic acid backbone allows for the fine-tuning of its electronic and steric properties. The synthesis of these analogues can be achieved by employing substituted starting materials in the established synthetic routes. For example, using a substituted aldehyde in an aldol condensation with glyoxylic acid can lead to a variety of substituted 2-oxopent-3-enoic acids. rsc.org

Microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid has been shown to be an effective method for producing a range of substituted 4-oxo-2-butenoic acids. rsc.orgsemanticscholar.orgncl.ac.uk The choice of catalyst, such as tosic acid for aryl derivatives or pyrrolidine (B122466) and acetic acid for aliphatic substrates, is crucial for optimizing yields. rsc.orgncl.ac.uk

| Starting Material (Methyl Ketone) | Catalyst System | Product |

| Aryl Methyl Ketones | Tosic Acid | Aryl Substituted 4-Oxo-2-butenoic Acids |

| Aliphatic Methyl Ketones | Pyrrolidine/Acetic Acid | Alkyl Substituted 4-Oxo-2-butenoic Acids |

Formation of Other Oxo-Enoic Acid Derivatives (e.g., 4-oxo-2-butenoic acids, 2-diazo-3-oxopent-4-enoic acid amides)

The versatility of the oxo-enoic acid framework extends to the synthesis of a variety of related derivatives. 4-Oxo-2-butenoic acids, for example, are valuable building blocks and can be synthesized through methods like Friedel-Crafts acylation of aromatic substrates with maleic anhydride (B1165640) or the oxidative opening of furans for aliphatic versions. semanticscholar.org A more general approach is the microwave-assisted aldol condensation of methyl ketones with glyoxylic acid, which provides access to a broad range of these compounds. rsc.orgsemanticscholar.orgncl.ac.ukrsc.org

Another class of derivatives, 2-diazo-3-oxopent-4-enoic acid amides, has also been synthesized. For instance, (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide was prepared from p-chloroaniline and 3-chlorobenzaldehyde. researchgate.net The synthesis of α-diazo amides can be achieved through various methods, including diazo transfer reactions. whiterose.ac.uk

Strategies for Chiral Analogues

The development of chiral analogues of 2-oxopent-3-enoic acid is of significant interest for applications in asymmetric synthesis and medicinal chemistry. Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions.

One approach involves the use of chiral catalysts in reactions such as asymmetric hydrogenation to create stereocenters with high enantiomeric excess. google.com Chiral chromatography, including chiral HPLC, is a powerful technique for the separation of enantiomers of racemic mixtures, as demonstrated in the synthesis of chiral derivatives of the enolase inhibitor SF2312. nih.gov The synthesis of chiral levulinic acid derivatives, which are related structures, has been achieved through aldol reactions with an enal acting as a masked pyruvic aldehyde. scilit.com

Degradation Products and Their Formation Pathways (e.g., 3-methyl-2-oxopent-3-enoic acid from sotolon)

Understanding the degradation pathways of related compounds can provide insights into the formation of substituted 2-oxopent-3-enoic acids. A notable example is the formation of 3-methyl-2-oxopent-3-enoic acid from the degradation of sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a compound found in some aged wines. researchgate.netresearchgate.net

Under basic conditions at elevated temperatures (e.g., 80°C), sotolon undergoes a novel degradation pathway involving the opening of its lactone ring to form 3-methyl-2-oxopent-3-enoic acid. researchgate.netresearchgate.net This reaction proceeds through the addition of a hydroxide (B78521) ion to the carbonyl carbon. researchgate.netresearchgate.net Under acidic conditions, this process is reversible, and 3-methyl-2-oxopent-3-enoic acid can cyclize back to form racemic sotolon. researchgate.netresearchgate.net The study of this degradation has been facilitated by the use of deuterated analogues for quantitative analysis. researchgate.netresearchgate.net

Enzymatic Catalysis and Biocatalytic Applications Involving E 2 Oxopent 3 Enoic Acid

Detailed Enzyme Characterization and Kinetic Studies

(E)-2-Oxopent-3-enoic acid is closely related to 2-oxopent-4-enoate (B1242333), an intermediate in the microbial degradation pathways of aromatic compounds. nih.govoup.com Enzymes that act on these structures have been isolated and characterized.

One such enzyme is 2-oxopent-4-enoate hydratase (EC 4.2.1.80) , which catalyzes the hydration of 2-oxopent-4-enoate to 4-hydroxy-2-oxopentanoate (B1241807). oup.com A monofunctional version of this enzyme, termed 2-hydroxypentadienoic acid hydratase, purified from Escherichia coli, acts on the dienol tautomer of 2-oxopent-4-enoate. nih.gov This 28-kDa protein requires a divalent metal ion for its activity, with manganese (Mn²⁺) being the most effective. nih.gov Steady-state kinetic studies of the E. coli enzyme revealed a Michaelis constant (Kₘ) of 41 ± 4 µM and a catalytic rate constant (k_cat) of 450 s⁻¹. The enzyme shows substrate inhibition at higher concentrations of its substrate. nih.gov The pH-rate profile of this hydratase suggests the involvement of essential cysteine and tryptophan residues in its catalytic mechanism. nih.gov Another 2-oxopent-4-enoate hydratase from Pseudomonas sp. strain AP-3 (gene name amnF) has been characterized, showing an optimal pH of 7.5 and stability up to 35°C. uniprot.org

In the context of L-amino acid metabolism, an enzyme from the venom of Ophiophagus hannah (King Cobra) is capable of producing 2-oxopent-3-enoate through the oxidative deamination of 3,4-dehydro-L-proline. ub.edu

The following table summarizes the kinetic parameters for an enzyme acting on a closely related tautomer of this compound.

| Enzyme | Source | Substrate | Kₘ (µM) | k_cat (s⁻¹) | Optimal pH |

| 2-Hydroxypentadienoic acid hydratase | Escherichia coli | 2-Hydroxypentadienoic acid | 41 ± 4 | 450 | - |

| 2-Oxopent-4-enoate hydratase | Pseudomonas sp. AP-3 | 2-Oxopent-4-enoate | - | - | 7.5 |

Rational Design and Engineering of Enzymes for Altered Substrate Specificity (e.g., for reduction of α-keto acids)

The structural features of this compound, an α-keto acid, make it a potential substrate for various oxidoreductases. However, many natural enzymes exhibit narrow substrate specificity, limiting their use with non-natural substrates like this. Rational design and protein engineering have been employed to overcome these limitations, particularly in dehydrogenases and transaminases, to broaden their specificity for α-keto acids. nih.govmdpi.comnih.gov

A notable example is the engineering of L-lactate dehydrogenase (LDH) from the thermophilic bacterium Geobacillus stearothermophilus (formerly Bacillus stearothermophilus). nih.govnih.govresearchgate.net Wild-type LDH has a strong preference for small substrates like pyruvate (B1213749). nih.gov To accommodate bulkier α-keto acids, researchers have targeted regions of the enzyme that control substrate access to the active site. nih.gov By introducing specific mutations, such as the combined changes of Gln102→Met, Lys103→Val, Pro105→Ser, and Ala236→Gly, Ala237→Gly, a variant with a 56-fold increase in catalytic turnover (k_cat) for the reduction of 4-methyl-2-oxopentanoate (B1228126) was created. nih.gov

This engineered LDH was successfully used for the enantioselective reduction of 4-methyl-2-oxopent-3-enoic acid, a close structural analog of this compound. While the wild-type enzyme showed negligible activity, the engineered variant demonstrated a significant catalytic efficiency, enabling the production of the corresponding chiral hydroxy acid. nih.gov

Similarly, ω-transaminases (ω-TAs), which are promising for producing unnatural amino acids from keto acids, naturally have a limited substrate range. asm.org Engineering efforts on an (S)-selective ω-TA from Ochrobactrum anthropi involved alanine (B10760859) scanning mutagenesis of active-site residues. The L57A variant showed a remarkable 48-fold increase in activity for 2-oxopentanoic acid, demonstrating that rational design can effectively expand the substrate scope of these enzymes to include α-keto acids with longer side chains. asm.org

The table below highlights key mutations and their impact on enzyme activity towards α-keto acids.

| Enzyme | Original Substrate | Target Substrate | Key Mutations | Improvement in Activity | Reference |

| G. stearothermophilus LDH | Pyruvate | 4-Methyl-2-oxopentanoate | Gln102Met, Lys103Val, etc. | 56-fold increase in k_cat | nih.gov |

| O. anthropi ω-Transaminase | Pyruvic acid | 2-Oxopentanoic acid | L57A | 48-fold increase in relative activity | asm.org |

Mechanistic Enzymology of Key Biotransformations

The enzymatic transformations involving this compound and its isomers often proceed through complex mechanisms. In the metabolic pathways for aromatic compounds in Pseudomonas putida, 2-oxopent-4-enoate is an intermediate. nih.gov Its precursor, 2-oxo-3-hexenedioate, is converted by 4-oxalocrotonate decarboxylase (EC 4.1.1.77) to an unstable enol intermediate, 2-hydroxy-2,4-pentadienoate, rather than directly to its keto tautomer, 2-oxopent-4-enoate. nih.govnih.gov This unstable intermediate is the true substrate for the subsequent enzyme, 2-oxopent-4-enoate hydratase . nih.gov

Interestingly, the decarboxylase and the hydratase from P. putida have been shown to form a physical complex. nih.govnih.gov This enzyme-enzyme association is believed to be crucial for the efficient transfer, or "channeling," of the chemically labile 2-hydroxy-2,4-pentadienoate intermediate between the two active sites, preventing its accumulation and potential degradation in the cellular environment. nih.govucl.ac.uk

The inhibition of enzymes by derivatives of 2-oxopentenoic acid also provides mechanistic insights. (E)-4-Oxopent-2-enoic acid acts as an irreversible inhibitor of Trypanosoma cruzi proline racemase (TcPRAC). plos.orgplos.org The mechanism of inhibition involves the covalent modification of essential cysteine residues within the enzyme's active site. plos.org The electrophilic nature of the α,β-unsaturated carbonyl system in the inhibitor makes it susceptible to nucleophilic attack by the thiol groups of the catalytic cysteines, leading to the formation of a stable covalent bond and inactivation of the enzyme. plos.orgresearchgate.net

Biocatalytic Approaches for the Production of Chiral Intermediates

The stereoselective transformation of prochiral substrates like this compound into valuable chiral building blocks is a significant application of biocatalysis. The reduction of the keto group or the double bond can lead to the formation of chiral hydroxy acids or other optically pure intermediates.

A prime example is the asymmetric synthesis of (S)-2-hydroxy-4-methylpent-3-enoic acid from 4-methyl-2-oxopent-3-enoic acid, a close analog of the title compound. nih.gov This was achieved using the aforementioned engineered L-lactate dehydrogenase from G. stearothermophilus. The reaction, performed at room temperature and pH 6.0-6.2, utilized NADH as the cofactor, which was regenerated in situ using formate (B1220265) dehydrogenase and sodium formate. This process yielded the chiral (S)-hydroxy acid in 91% isolated yield and with an excellent enantiomeric excess (e.e.) of at least 99%. nih.gov

ω-Transaminases (ω-TAs) offer another biocatalytic route to chiral compounds from α-keto acids. asm.org These enzymes can catalyze the asymmetric amination of α-keto acids to produce chiral α-amino acids, which are highly valuable in the pharmaceutical and chemical industries. mdpi.comnih.gov An engineered ω-TA from Ochrobactrum anthropi (L57A variant) demonstrated its synthetic utility by enabling the production of optically pure L- and D-norvaline (e.e. > 99%) through the asymmetric amination of 2-oxopentanoic acid. asm.org This highlights the potential of using engineered ω-TAs to convert substrates like this compound into novel, chiral unsaturated amino acids.

The table below summarizes biocatalytic approaches for producing chiral intermediates from related α-keto acids.

| Enzyme Type | Substrate | Product | Key Features | Reference |

| Engineered Lactate Dehydrogenase | 4-Methyl-2-oxopent-3-enoic acid | (S)-2-Hydroxy-4-methylpent-3-enoic acid | >99% e.e., 91% isolated yield, in situ cofactor regeneration | nih.gov |

| Engineered ω-Transaminase | 2-Oxopentanoic acid | L-Norvaline / D-Norvaline | >99% e.e., asymmetric amination and kinetic resolution | asm.org |

Studies on Enzyme Inhibition and Drug Discovery (e.g., Proline Racemase Inhibitors derived from related compounds)

Derivatives of 2-oxopentenoic acid have emerged as potent enzyme inhibitors, particularly in the context of drug discovery for infectious diseases. Proline racemase from the protozoan parasite Trypanosoma cruzi (TcPRAC), the causative agent of Chagas disease, is a validated drug target as it is crucial for the parasite's differentiation and infectivity. plos.orgejbiotechnology.infonih.gov

Researchers identified (E)-4-oxopent-2-enoic acid (OxoPA), an isomer of the title compound, as a potent inhibitor of TcPRAC. plos.orgalmacgroup.com In comparative studies, OxoPA and its brominated derivative, (E)-5-bromo-4-oxopent-2-enoic acid (Br-OxoPA), were found to be more potent than the known proline racemase inhibitor pyrrole-2-carboxylic acid (PYC). plos.org OxoPA and Br-OxoPA act as irreversible competitive inhibitors. plos.orgalmacgroup.com The inhibition kinetics demonstrate a time-dependent inactivation of the enzyme, characteristic of an irreversible mechanism. plos.org

The molecular basis for this inhibition is the covalent modification of the catalytic cysteine residues in the TcPRAC active site. plos.org This finding has spurred further drug development efforts, leading to the synthesis of new derivatives with improved inhibitory activity against proline racemases from different pathogens, including Clostridioides difficile. scispace.comresearchgate.net

The table below presents inhibitory data for (E)-4-oxopent-2-enoic acid and a related compound against T. cruzi proline racemase.

| Inhibitor | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Notes | Reference |

| (E)-4-Oxopent-2-enoic acid (OxoPA) | TcPRAC | Irreversible, Competitive | ~3.0 | More potent than PYC (IC₅₀ ~10 µM) | plos.org |

| (E)-5-Bromo-4-oxopent-2-enoic acid (BrOxoPA) | TcPRAC | Irreversible, Competitive | ~2.5 | More potent than OxoPA and PYC | plos.org |

Advanced Spectroscopic and Analytical Methodologies for the Study of E 2 Oxopent 3 Enoic Acid

Research-Oriented Spectroscopic Characterization Techniques (e.g., NMR for structural elucidation and reaction monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (E)-2-oxopent-3-enoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon skeleton and the chemical environment of each atom, confirming the connectivity and stereochemistry.

Structural Elucidation: The structure of this compound can be confirmed by analyzing its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the effects of bond conjugation. For instance, the protons on the double bond (vinylic protons) are expected to appear in a characteristic downfield region of the ¹H NMR spectrum. libretexts.org The trans (E) stereochemistry of the double bond can be confirmed by the magnitude of the coupling constant (J-value) between the vinylic protons, which is typically larger for trans isomers compared to cis isomers. The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very low field, sometimes above 10 ppm. docbrown.info

In ¹³C NMR, the carbonyl carbons of the ketone and carboxylic acid functional groups are particularly diagnostic, resonating at low fields (typically >160 ppm). wisc.edu The specific chemical shifts allow for the differentiation between the two carbonyl groups and the sp²-hybridized carbons of the double bond.

Predicted NMR Data for this compound

The following table presents predicted chemical shift ranges based on typical values for similar functional groups and structures.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Notes |

| H3 | 6.5 - 7.0 | Doublet of Quartets (dq) | Vinylic proton, coupled to H4 and the methyl protons at C5. |

| H4 | 6.0 - 6.5 | Doublet of Quartets (dq) | Vinylic proton, coupled to H3 and the methyl protons at C5. |

| H5 (CH₃) | 1.8 - 2.2 | Doublet (d) | Methyl protons coupled to the vinylic proton at H4. |

| COOH | 10.0 - 13.0 | Singlet (s) | Acidic proton, position can be concentration and solvent dependent. |

| ¹³C NMR | Predicted δ (ppm) | Notes |

| C1 (COOH) | 165 - 175 | Carboxylic acid carbonyl carbon. |

| C2 (C=O) | 190 - 205 | Ketone carbonyl carbon, downfield due to conjugation. youtube.com |

| C3 (=CH) | 130 - 145 | Vinylic carbon. |

| C4 (=CH) | 125 - 140 | Vinylic carbon. |

| C5 (CH₃) | 15 - 25 | Methyl carbon. |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Source: Inferred from data for similar functional groups. libretexts.orgdocbrown.infowisc.edusigmaaldrich.com

Reaction Monitoring: NMR spectroscopy is also a powerful technique for monitoring chemical reactions in real-time. beilstein-journals.org For reactions involving this compound, such as its synthesis or its participation in metabolic pathways, ¹H NMR can be used to track the progress of the reaction. By acquiring spectra at different time points, one can observe the decrease in the signal intensity of the reactants and the corresponding increase in the signals of the products. nih.govresearchgate.net This allows for the determination of reaction kinetics, the identification of transient intermediates, and the calculation of product yields without the need for separation and purification of the reaction mixture. rsc.org For example, the reductive amination of α-keto acids can be followed by observing the appearance of amino acid signals over time. rsc.org

Chromatographic and Mass Spectrometric Approaches for Detection and Quantification in Complex Mixtures (e.g., GC-MS for intermediates)

To detect and quantify this compound in complex samples like biological fluids or reaction byproducts, a separation step is typically required, followed by sensitive detection. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-suited technique for this purpose, especially for volatile or semi-volatile compounds.

GC-MS Analysis: Due to the low volatility of carboxylic acids, a derivatization step, such as esterification to form a more volatile methyl or ethyl ester, is often performed before GC-MS analysis. arkat-usa.org In this process, the sample is injected into the gas chromatograph, where the derivatized compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.

After separation, the compound enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The molecular ion peak confirms the molecular weight of the derivatized compound, while the fragmentation pattern helps to elucidate its structure. For instance, characteristic losses, such as the loss of an alkoxy group from the ester or cleavage adjacent to the carbonyl group, provide definitive structural information. nih.gov Quantification can be achieved by comparing the peak area of the compound to that of an internal standard.

Analytical Approach using GC-MS

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | Extraction of the analyte from the matrix (e.g., liquid-liquid extraction). | Isolate the compound of interest and remove interferences. |

| 2. Derivatization | Reaction with an agent (e.g., diazomethane (B1218177) or methanol/acid) to convert the carboxylic acid to an ester. | Increase volatility and thermal stability for GC analysis. |

| 3. GC Separation | The derivatized sample is injected into the GC. The compound travels through a capillary column at a specific rate. | Separate the target analyte from other components in the mixture. |

| 4. MS Detection | The separated compound is ionized and fragmented. The mass analyzer separates the fragments based on their m/z ratio. | Provide a mass spectrum for structural identification and a signal for quantification. |

| 5. Data Analysis | The retention time from the GC and the mass spectrum from the MS are used to identify the compound. The peak area is used for quantification. | Confirm the presence of this compound and determine its concentration. |

Table 2: General workflow for the detection and quantification of this compound using GC-MS. Source: Based on standard analytical procedures for carboxylic acids. arkat-usa.orgnih.gov

Application of Stable Isotope Tracing and Dilution Assays in Metabolic Research

Stable isotope tracing is a powerful methodology used to follow the metabolic fate of molecules within a biological system. This approach involves introducing a compound labeled with a stable isotope (e.g., ¹³C, ²H, ¹⁵N) and then using mass spectrometry or NMR to track the incorporation of the isotope into downstream metabolites.

Metabolic Fate Studies: To study the metabolic role of this compound, one could synthesize a ¹³C-labeled version (e.g., with ¹³C at the C1 and/or C2 position). When this labeled precursor is introduced to cells or an organism, it will enter specific metabolic pathways. As it is converted into other molecules, the ¹³C label will be incorporated into those products. For example, studies on other α-keto acids like pyruvate (B1213749) have used ¹³C-labeling to trace the carbon atoms through processes like oxidative decarboxylation. nih.gov By analyzing cell extracts over time using MS or NMR, researchers can identify the labeled products and map the metabolic pathways in which this compound participates. nih.govresearchgate.net

Isotope Dilution for Accurate Quantification: Stable isotope dilution is considered the gold standard for accurate quantification of molecules in complex matrices. This method involves adding a known amount of an isotopically labeled version of the target analyte—in this case, a labeled this compound (e.g., deuterated or ¹³C-labeled)—to the sample as an internal standard. researchgate.net

This "heavy" standard is chemically identical to the "light" (native) compound and therefore behaves identically during sample extraction, derivatization, and chromatographic separation. After separation, the mass spectrometer can distinguish between the native analyte and the labeled internal standard based on their mass difference. By measuring the ratio of the MS signal from the native compound to that of the known amount of the added standard, the exact concentration of the native this compound in the original sample can be calculated with high precision and accuracy, correcting for any sample loss during preparation. The synthesis of a deuterated analogue of a related compound, 3-methyl-2-oxopent-3-enoic acid, has been reported for its use in quantitative assays. researchgate.net

Isotope Dilution Assay Workflow

| Step | Description |

|---|---|

| 1. Standard Synthesis | A chemically identical but isotopically heavier version of this compound is synthesized (e.g., containing ²H or ¹³C). |

| 2. Spiking | A precise, known quantity of the labeled internal standard is added to the unknown sample at the earliest stage of preparation. |

| 3. Sample Processing | The sample is subjected to extraction, cleanup, and derivatization. Both the native analyte and the labeled standard are processed together. |

| 4. LC-MS or GC-MS Analysis | The processed sample is analyzed. The mass spectrometer is set to detect the mass of the native analyte and the labeled standard. |

| 5. Quantification | The ratio of the peak areas of the native analyte to the labeled standard is calculated. This ratio is used to determine the initial concentration of the native analyte. |

Table 3: Key steps in a stable isotope dilution assay for the quantification of this compound. Source: Based on established principles of isotope dilution mass spectrometry. researchgate.net

Computational Chemistry and Molecular Modeling Studies of E 2 Oxopent 3 Enoic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., Frontier Orbital Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure and predict the reactivity of (E)-2-oxopent-3-enoic acid. A key aspect of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity. mdpi.com For α,β-unsaturated carbonyl compounds, the conjugated system of double bonds typically leads to a smaller HOMO-LUMO gap compared to their saturated counterparts, indicating enhanced reactivity. nih.gov

Table 1: Representative Theoretical Data for Frontier Orbitals

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in reactions. The π-electrons of the C=C and C=O bonds are likely major contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. The π* antibonding orbitals of the conjugated system are key regions for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. |

Note: Specific energy values for this compound require dedicated quantum chemical calculations which are not available in the reviewed literature.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atoms of the carbonyl and carboxyl groups would exhibit high negative potential, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and the β-carbon of the unsaturated system are expected to be electron-deficient and thus prone to nucleophilic attack, a characteristic feature of Michael acceptors. researchgate.net

Molecular Dynamics Simulations and Docking Studies of Enzyme-Substrate/Inhibitor Interactions

Molecular dynamics (MD) simulations and docking studies are powerful computational tools to investigate the interactions between a small molecule, like this compound, and a biological macromolecule, typically an enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.comnih.gov This methodology can be used to screen for potential enzyme targets for this compound and to understand the specific interactions that stabilize the enzyme-ligand complex, such as hydrogen bonds and hydrophobic interactions. For instance, docking studies of unsaturated ketone derivatives with enzymes like monoamine oxidase have provided insights into their binding modes and key interaction sites. nih.gov

Molecular dynamics simulations provide a time-resolved view of the conformational changes in both the ligand and the enzyme upon binding. nih.gov Starting from a docked pose, MD simulations can assess the stability of the complex, the flexibility of different protein regions, and the energetic contributions of various interactions over time. This dynamic perspective is crucial for understanding the mechanism of enzyme inhibition or substrate recognition.

Table 2: Key Parameters in Molecular Dynamics and Docking Studies

| Parameter | Method | Description and Relevance |

|---|---|---|

| Binding Energy | Docking | Estimates the strength of the interaction between the ligand and the enzyme. A lower binding energy indicates a more stable complex. |

| Inhibition Constant (Ki) | Docking | Theoretically derived from the binding energy, it represents the concentration of inhibitor required to decrease the maximum rate of an enzyme-catalyzed reaction by half. |

| Root-Mean-Square Deviation (RMSD) | MD Simulation | Measures the average distance between the atoms of superimposed protein or ligand structures over time, indicating the stability of the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | MD Simulation | Indicates the flexibility of individual amino acid residues in the protein, highlighting regions that may be important for ligand binding or conformational changes. |

Given its structure as an α-keto acid, potential enzyme targets for this compound could include dehydrogenases and decarboxylases involved in amino acid or fatty acid metabolism.

In Silico Pathway Prediction and Metabolic Network Analysis

In silico pathway prediction tools and metabolic network databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), are instrumental in hypothesizing the metabolic fate of a compound. researchgate.netsciencepublishinggroup.com By searching for structurally similar molecules within these databases, it is possible to identify known metabolic pathways in which this compound might participate.

Compounds with a 2-oxopentanoic acid backbone are known intermediates in various metabolic pathways. For example, 2-oxopentanoic acid is involved in the metabolism of several amino acids. nih.govfoodb.ca The presence of the double bond in this compound suggests that it could be a substrate for enzymes such as hydratases or reductases that act on unsaturated fatty acids or related metabolites. nih.gov

Computational tools can predict potential enzymatic reactions based on the chemical structure of the molecule, helping to construct putative metabolic pathways. These predictions can then guide experimental studies to validate the hypothesized metabolic transformations.

Theoretical Investigations of Tautomerism and Isomerization

This compound can exist in different isomeric and tautomeric forms. Computational chemistry provides a powerful means to investigate the relative stabilities of these forms and the energy barriers for their interconversion. researchgate.net

Keto-enol tautomerism is a fundamental equilibrium for carbonyl compounds. comporgchem.compearson.com this compound has a keto form (the structure as named) and can potentially form several enol tautomers by the migration of a proton from an α-carbon to a carbonyl oxygen. Quantum chemical calculations can determine the relative Gibbs free energies of the keto and enol forms, predicting which tautomer is more stable under different conditions (e.g., in the gas phase or in various solvents). researchgate.netscience.gov For many simple ketones, the keto form is significantly more stable. comporgchem.com

Cis-trans isomerization around the C3=C4 double bond is also a possibility. The "(E)" designation specifies the trans configuration. Theoretical calculations can quantify the energy difference between the E and Z isomers and the activation energy for their interconversion, which often involves rotation around the double bond in an excited state or via a catalyzed mechanism.

The stability of different tautomers and isomers can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent, all of which can be modeled computationally. researchgate.net

Ecological and Biotechnological Relevance of E 2 Oxopent 3 Enoic Acid Metabolism

Environmental Bioremediation Applications of Catabolic Pathways

The microbial breakdown of aromatic compounds is a cornerstone of environmental bioremediation, the use of living organisms to clean up pollution. nih.govresearchgate.net Many industrial pollutants, such as those found in petroleum spills and chemical waste, are aromatic in nature and pose significant environmental and health risks. nih.govresearchgate.net Bacteria, in particular, have evolved sophisticated catabolic pathways to utilize these complex molecules as sources of carbon and energy. nih.govrsc.org

One of the principal routes for the aerobic degradation of aromatic compounds is the meta-cleavage pathway. csic.esnih.gov This pathway is characterized by the enzymatic cleavage of a dihydroxylated aromatic ring, such as catechol, at a position adjacent to the two hydroxyl groups (extradiol cleavage). csic.esmdpi.com This ring-opening step is typically catalyzed by catechol 2,3-dioxygenase, yielding a yellow-colored semialdehyde intermediate, which is further processed. researchgate.netnih.gov

(E)-2-Oxopent-3-enoic acid, and its isomer 2-oxopent-4-enoic acid, are key intermediates in this process. frontiersin.orgwikipedia.org For instance, the degradation of catechol produces 2-hydroxymuconic semialdehyde, which can then be converted to 2-oxopent-4-enoic acid. wikipedia.org This compound is then isomerized and hydrated to form intermediates that are funneled into central metabolism. frontiersin.org The presence and activity of these pathways are critical for the natural attenuation of contaminants and form the basis for engineered bioremediation strategies, such as bioaugmentation (introducing specific microbes to a site) and biostimulation (adding nutrients to encourage the growth of indigenous degraders). unesp.brtandfonline.com Understanding the genetics and biochemistry of the meta-cleavage pathway allows scientists to monitor and enhance the cleanup of sites contaminated with a wide range of aromatic pollutants. mdpi.com

| Pollutant Class | Example Compound | Key Pathway | Central Intermediate |

|---|---|---|---|

| Monocyclic Aromatic Hydrocarbons | Toluene, Benzene (B151609), Xylene | meta-Cleavage Pathway | (Substituted) Catechols |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Phenanthrene | meta-Cleavage Pathway | 1,2-Dihydroxynaphthalene |

| Phenolic Compounds | Phenol (B47542), Cresols | meta-Cleavage Pathway | Catechol |

| Aromatic Amines | Aniline (B41778) | Modified meta-Cleavage Pathway | 2-Aminomuconate |

Biotechnological Production of Value-Added Chemicals via Engineered Metabolic Routes

Metabolic engineering harnesses the catalytic power of microorganisms to produce valuable chemicals from renewable feedstocks, offering a sustainable alternative to traditional chemical synthesis. nih.govfrontiersin.org The catabolic pathways that degrade aromatic compounds, including the one involving this compound, are prime targets for such engineering efforts. rsc.orgfrontiersin.org By modifying these natural pathways, metabolic flux can be redirected away from complete degradation and towards the accumulation of specific, high-value products. oup.comdntb.gov.ua

The general strategy involves creating microbial cell factories, often using well-characterized host organisms like Escherichia coli or Yarrowia lipolytica. frontiersin.orgacs.org This can be achieved by:

Introducing heterologous genes to construct novel pathways or enhance existing ones. acs.org

Overexpressing genes encoding rate-limiting enzymes to increase metabolic flow towards a desired product.

Deleting genes for competing pathways to prevent the loss of precursors and intermediates. acs.org

While direct large-scale production of this compound itself is not a primary focus, its pathway serves as a blueprint and a source of enzymes for producing other molecules. For example, research has demonstrated the production of various polyketides, a diverse class of natural products with pharmaceutical applications, by engineering pathways derived from aromatic degradation routes. researchgate.netresearchgate.net In one study, a related diketide intermediate, (E)-5-(4-hydroxyphenyl)-3-oxopent-4-enoic acid, was successfully synthesized in engineered Yarrowia lipolytica as a step towards producing more complex polyketides like naringenin. researchgate.netresearchgate.net This demonstrates the potential to use intermediates from the meta-cleavage and similar pathways as building blocks for a wide array of valuable bioproducts. researchgate.net

| Target Product Class | Potential Precursor | Engineering Strategy | Example Host Organism |

|---|---|---|---|

| Polyketides (e.g., Naringenin) | 4-Coumaroyl-CoA | Pathway reconstruction, β-oxidation engineering | Yarrowia lipolytica |

| Aromatic Amino Acids & Derivatives | Shikimate, Chorismate | Overexpression of pathway enzymes, removal of feedback inhibition | Escherichia coli |

| Bioplastics Precursors (e.g., Muconic Acid) | Catechol, Protocatechuate | Heterologous expression of dioxygenases and dehydrogenases | Saccharomyces cerevisiae, Pseudomonas putida |

| Flavonoids | Naringenin, Genistin | Dynamic regulation of metabolic flux, CRISPRi-mediated control | Escherichia coli, Saccharomyces cerevisiae |

Interplay with Central Carbon Metabolism and Global Biogeochemical Cycles

The metabolism of this compound is not an isolated pathway; it is intrinsically linked to the central carbon metabolism that powers all living cells. nih.gov Following its formation from aromatic ring cleavage, this compound (via its isomer 2-oxopent-4-enoic acid) is further metabolized by a hydratase and an aldolase (B8822740). frontiersin.orgtandfonline.com This sequence of reactions breaks the five-carbon chain into smaller, fundamental metabolic building blocks: pyruvate (B1213749) and acetaldehyde (B116499). frontiersin.orgfrontiersin.org

These products are cornerstone molecules in central metabolism:

Pyruvate is a direct substrate for the enzyme pyruvate dehydrogenase, which converts it into acetyl-CoA.

Acetaldehyde can be readily oxidized to acetyl-CoA.

Acetyl-CoA is the primary fuel for the Tricarboxylic Acid (TCA) cycle (also known as the Krebs cycle), the main energy-generating pathway in aerobic organisms. pnas.org By funneling the carbon from complex aromatic pollutants into the TCA cycle, microorganisms can efficiently extract energy (in the form of ATP and reducing equivalents like NADH) and generate precursors for the synthesis of amino acids, fatty acids, and other essential biomolecules. csic.es

This metabolic connection has profound implications for global biogeochemical cycles, particularly the carbon cycle. semanticscholar.org Aromatic compounds, especially lignin (B12514952) from plant biomass, represent a vast reservoir of terrestrial carbon. mbl.or.kr The microbial degradation pathways, including the meta-cleavage route, are essential for breaking down this recalcitrant organic matter and returning the carbon to the biosphere. mbl.or.kr This process of mineralization ensures that carbon locked in complex pollutants and dead organic material is recycled, either being incorporated into new microbial biomass or released as carbon dioxide through respiration, thus completing a critical loop in the Earth's carbon cycle. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (E)-2-oxopent-3-enoic acid, and how can its purity and structural integrity be validated experimentally?

- Methodological Answer : Common synthetic routes include Claisen-Schmidt condensation or oxidation of pent-3-en-2-ol derivatives. Purity is validated via thin-layer chromatography (TLC) and HPLC, while structural confirmation employs -NMR (for olefinic proton coupling constants to confirm E-stereochemistry) and IR spectroscopy (to identify carbonyl stretches at ~1700 cm). For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using SHELX software suites (e.g., SHELXL for refinement) is recommended .

Q. How should researchers design a crystallographic study to resolve the molecular geometry of this compound?

- Methodological Answer : Crystallization trials using solvent diffusion or slow evaporation should be conducted. Data collection requires a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (100 K) to minimize disorder. Structure solution via direct methods (SHELXD) and refinement (SHELXL) must include anisotropic displacement parameters for non-hydrogen atoms. Graphical representation of thermal ellipsoids can be generated using ORTEP-3 to visualize molecular geometry .

Advanced Research Questions

Q. What experimental and computational strategies can reconcile discrepancies between predicted (DFT) and observed spectroscopic data for this compound?

- Methodological Answer : Discrepancies in -NMR chemical shifts or dipole moments may arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G**) with implicit solvation models (e.g., PCM for water or DMSO) and compare with experimental data. If inconsistencies persist, consider dynamic effects via molecular dynamics (MD) simulations or variable-temperature NMR to probe rotamer populations .

Q. How can researchers statistically validate the reproducibility of synthetic yields for this compound under varying catalytic conditions?

- Methodological Answer : Use a factorial design to test variables (e.g., catalyst loading, temperature). Collect triplicate data for each condition and apply ANOVA to assess significance (p < 0.05). Report confidence intervals (95%) and standard deviations. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable. Raw data should be tabulated in appendices, with processed results visualized via box plots to highlight outliers .

Q. What methodologies address challenges in stereochemical control during the synthesis of this compound derivatives?

- Methodological Answer : To enforce E-selectivity, employ sterically hindered bases (e.g., LDA) in conjugate additions or use directing groups (e.g., boronates) in cross-couplings. Monitor reaction progress via -NMR to track alkene geometry. For ambiguous cases, NOESY or ROESY experiments can differentiate E/Z isomers by analyzing proton-proton dipolar couplings .

Q. How should contradictory literature data on the acid dissociation constant (pKa) of this compound be critically evaluated?

- Methodological Answer : Assess methodological differences: potentiometric titration (aqueous vs. non-aqueous solvents), UV-Vis spectroscopy (wavelength selection), or computational methods (implicit vs. explicit solvation). Replicate key studies under standardized conditions (I = 0.1 M KCl, 25°C) and perform meta-analysis using weighted averages. Report systematic errors from instrumentation (e.g., pH meter calibration) .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.